5-Chloro-7-(trifluoromethyl)indoline-2,3-dione
Overview
Description
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 7th position on the indoline-2,3-dione scaffold. The indole nucleus is known for its diverse biological activities and is a key structure in various pharmacologically active compounds .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever. β-catenin is a protein that plays a key role in cell adhesion and gene transcription.
Mode of Action
This compound acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin can affect cell adhesion and gene transcription, which may have implications in various diseases such as cancer.
Biochemical Pathways
The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway . By inhibiting these enzymes, it reduces the conversion of arachidonic acid to prostaglandins. Its action on β-catenin affects the Wnt signaling pathway , which is involved in cell growth and differentiation .
Result of Action
The inhibition of COX-1 and COX-2 by this compound can lead to a decrease in prostaglandin production, potentially resulting in reduced inflammation and pain. Its inhibition of β-catenin can affect cell adhesion and gene transcription, which could have implications in diseases such as cancer .
Biochemical Analysis
Biochemical Properties
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is known to interact with various enzymes and proteins. It has been identified as an inhibitor of COX-1, COX-2, and β-catenin . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indoles using trifluoromethylating agents such as trifluoromethyl sulfonic acid (CF3SO2Na) under metal-free conditions . This method selectively introduces the trifluoromethyl group at the desired position on the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, trifluoromethylation, and cyclization reactions, followed by purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indoline compounds, each with potential biological and pharmacological activities .
Scientific Research Applications
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacologically active indole nucleus.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-phenylindole-2-carbohydrazide
- 5-Fluoro-3-phenylindole-2-carbohydrazide
- 7-Methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. These substituents contribute to its distinct pharmacological profile and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGSXWHZFUWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588598 | |
Record name | 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954586-11-9 | |
Record name | 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.